8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C14H19N5O3 and its molecular weight is 305.338. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation
Studies have demonstrated the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, investigating their potential pharmacological activities. For instance, Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives showing potent ligand activities for the 5-HT(1A) receptor, indicating anxiolytic-like and antidepressant-like activities in preclinical models (Zagórska et al., 2009). Similarly, derivatives with specific structural modifications have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, highlighting the importance of the 7-position substituent in receptor affinity and selectivity (Zagórska et al., 2015).
Molecular Properties and Interactions
Karczmarzyk et al. (1995) studied the molecular geometry and hydrogen bonding network of related theophylline derivatives, shedding light on the structural requirements for biological activity. This research provides insights into how specific conformational and geometric characteristics of such compounds may influence their interaction with biological targets (Karczmarzyk et al., 1995).
Potential Therapeutic Uses
Baraldi et al. (2008) extended structure-activity relationship (SAR) studies on imidazo[2,1-f]purine-2,4-diones, aiming to enhance the potency and hydrophilicity of molecules for potential therapeutic applications, including acting as A(3) adenosine receptor antagonists. Docking and 3D-QSAR studies provided insights into the binding disposition of these compounds, suggesting their utility in designing more effective drugs (Baraldi et al., 2008).
Mechanism of Action
The pharmacokinetics of such compounds would generally involve absorption, distribution, metabolism, and excretion (ADME), and these processes can be influenced by various factors including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The compound’s action could result in changes at the molecular and cellular levels, such as the inhibition of cell proliferation . The environment in which the compound acts, including the presence of other drugs, the patient’s diet, and genetic factors, can influence its efficacy and stability.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-4-5-18-12(21)10-11(16(3)14(18)22)15-13-17(6-7-20)9(2)8-19(10)13/h8,20H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGRPHYEWJBHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CCO)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.